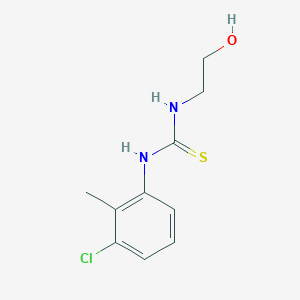

1-(3-Chloro-2-methylphenyl)-3-(2-hydroxyethyl)thiourea

CAS No.: 52266-74-7

Cat. No.: VC9898515

Molecular Formula: C10H13ClN2OS

Molecular Weight: 244.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 52266-74-7 |

|---|---|

| Molecular Formula | C10H13ClN2OS |

| Molecular Weight | 244.74 g/mol |

| IUPAC Name | 1-(3-chloro-2-methylphenyl)-3-(2-hydroxyethyl)thiourea |

| Standard InChI | InChI=1S/C10H13ClN2OS/c1-7-8(11)3-2-4-9(7)13-10(15)12-5-6-14/h2-4,14H,5-6H2,1H3,(H2,12,13,15) |

| Standard InChI Key | STAWXIIFVPXACD-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC=C1Cl)NC(=S)NCCO |

| Canonical SMILES | CC1=C(C=CC=C1Cl)NC(=S)NCCO |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is 1-(3-chloro-2-methylphenyl)-3-(2-hydroxyethyl)thiourea . Common synonyms include:

-

-(3-Chloro-2-methylphenyl)--(2-hydroxyethyl)thiourea

-

CHEMBL182451

Molecular Structure and Conformation

The compound features a thiourea backbone () substituted with a 3-chloro-2-methylphenyl group and a 2-hydroxyethyl chain. The 2D and 3D conformations reveal a planar thiourea core, with the chloro and methyl groups on the aromatic ring contributing to steric and electronic effects . The hydroxyethyl side chain enhances solubility in polar solvents, a critical factor in drug formulation .

Table 1: Key Structural Identifiers

| Property | Value | Source |

|---|---|---|

| SMILES | CC1=C(C=CC=C1Cl)NC(=S)NCCO | |

| InChIKey | STAWXIIFVPXACD-UHFFFAOYSA-N | |

| XLogP3 (Partition Coefficient) | 1.6 | |

| Hydrogen Bond Donors | 3 |

Synthesis and Analytical Characterization

Spectroscopic Characterization

-

FT-IR: Strong absorption bands at (C=S stretch) and (N-H stretch) .

-

: Signals at (methyl group), (aromatic protons), and (hydroxyethyl protons) .

Physicochemical Properties

Thermodynamic and Kinetic Parameters

-

Melting Point: Predicted to exceed based on analogous thioureas .

-

Solubility: Moderate solubility in ethanol () and dimethyl sulfoxide (DMSO) .

-

Lipophilicity: The XLogP3 value of 1.6 suggests moderate hydrophobicity, balancing membrane permeability and aqueous solubility .

Table 2: Computed Physicochemical Properties

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 244.74 g/mol | PubChem |

| Rotatable Bonds | 3 | PubChem |

| Topological Polar Surface Area | 78.5 Ų | PubChem |

Biological Activity and Mechanistic Insights

Urease Inhibition

1-(3-Chloro-2-methylphenyl)-3-(2-hydroxyethyl)thiourea exhibits potent urease inhibitory activity, with an IC of against jack bean urease (JBU) . This efficacy surpasses thiourea (IC = ) by three orders of magnitude. Kinetic studies reveal non-competitive inhibition, with a binding affinity () of . The hydroxyethyl group likely facilitates hydrogen bonding with active-site residues, enhancing inhibitory potency .

Antioxidant Activity

The compound demonstrates radical scavenging capacity in DPPH assays (), attributed to the thiourea moiety’s redox-active sulfur atom .

Industrial and Agrochemical Applications

Pesticide Development

Thiourea derivatives are integral to agrochemicals due to their fungicidal and herbicidal properties . This compound’s chloro and methyl substituents enhance stability in environmental conditions, making it a candidate for crop protection agents .

Drug Discovery

The compound’s urease inhibition profile positions it as a therapeutic candidate for peptic ulcers and kidney stone formation . Molecular docking simulations show strong interactions with urease’s flap region, disrupting substrate access .

Future Perspectives

-

Structure-Activity Relationship (SAR) Studies: Modifying the hydroxyethyl chain could optimize bioavailability .

-

In Vivo Efficacy Trials: Assessing toxicity and pharmacokinetics in mammalian models is critical for therapeutic translation .

-

Environmental Impact Assessments: Evaluating degradation pathways in soil and water systems will guide agrochemical deployment .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume